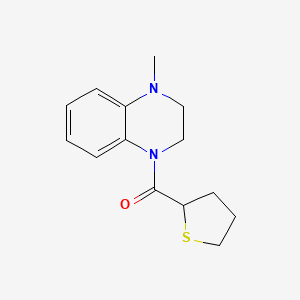
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone, also known as MDQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized and studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone is not fully understood. However, studies have suggested that (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the JNK pathway. (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has also been shown to inhibit the activity of various enzymes, including topoisomerase II and acetylcholinesterase.
Biochemical and Physiological Effects:
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to have various biochemical and physiological effects. In cancer research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes. In Alzheimer's disease research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to reduce the accumulation of beta-amyloid plaques, decrease oxidative stress, and improve cognitive function. In Parkinson's disease research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to protect dopaminergic neurons from oxidative stress, reduce neuroinflammation, and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in lab experiments is its ability to modulate multiple signaling pathways, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone. One direction is to further investigate the mechanism of action of (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone to better understand how it exerts its therapeutic effects. Another direction is to explore the potential of (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration of (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone for its potential therapeutic applications.
Métodos De Síntesis
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone can be synthesized by the reaction of 2-thiolanemethanethiol with 2-amino-4-methylquinoxaline in the presence of a base, such as sodium hydride. The reaction proceeds through the formation of a thiolate anion, which attacks the quinoxaline ring to form the final product.
Aplicaciones Científicas De Investigación
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been studied for its potential therapeutic applications in various diseases. In cancer research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, (4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Propiedades
IUPAC Name |
(4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-15-8-9-16(12-6-3-2-5-11(12)15)14(17)13-7-4-10-18-13/h2-3,5-6,13H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFNKUMBPOUBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=CC=CC=C21)C(=O)C3CCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)
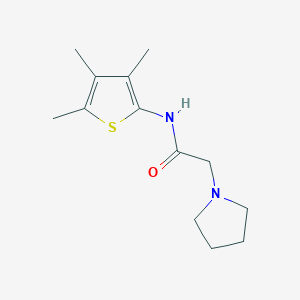
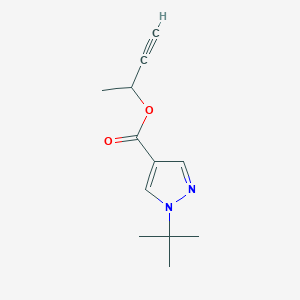
![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)
![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)
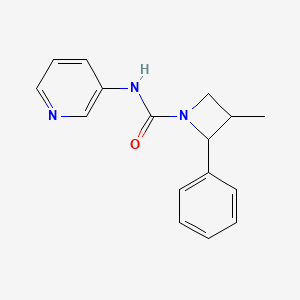
![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)
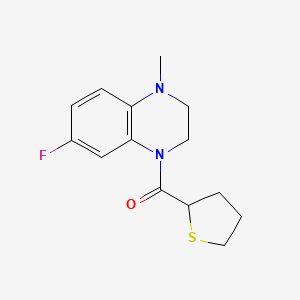
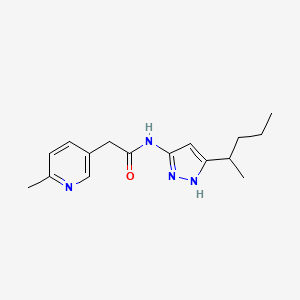
![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)
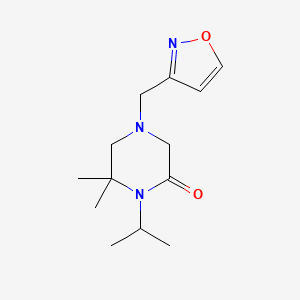
![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)